![molecular formula C19H15F2N3O2 B2990791 6-(4-fluorobenzyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021025-05-7](/img/structure/B2990791.png)
6-(4-fluorobenzyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the IUPAC name, other names, and the structural formula of the compound.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Herbicidal Activities
- Pyrimidine derivatives have been synthesized and shown to possess significant herbicidal activities. For example, a study reported the synthesis of pyrimidine compounds that demonstrated excellent herbicidal efficacy against Brassica napus, indicating their potential use in agricultural chemistry for weed control (Yang Huazheng, 2013).
Structural and Spectral Exploration
- Research on pyrido[2,3-d]pyrimidine heterocycle derivatives has provided insights into their chemical structures, spectral properties, and electronic structures through techniques like NMR, UV-visible, and FT-IR spectroscopy, as well as computational methods. These compounds show promising applications in materials science and possibly in the design of new molecular devices due to their unique electrostatic and optical properties (Abida Ashraf et al., 2019).
Larvicidal and Biological Activity
- A series of pyrimidine-2,4-diamine derivatives were synthesized and evaluated for their larvicidal activity. Some of these compounds exhibited significant activity, suggesting their potential application in public health for the control of mosquito-borne diseases (S. Gorle et al., 2016).
Safety And Hazards
This would involve a discussion of the safety precautions that should be taken when handling the compound, as well as the hazards associated with the compound.
Future Directions
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, potential applications, and areas of study.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
4-(2-fluorophenyl)-6-[(4-fluorophenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c20-12-7-5-11(6-8-12)9-24-10-15-16(18(24)25)17(23-19(26)22-15)13-3-1-2-4-14(13)21/h1-8,17H,9-10H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOCODHAMKXZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CC=C3F)C(=O)N1CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorobenzyl)-4-(2-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2990708.png)
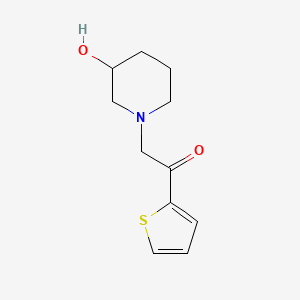
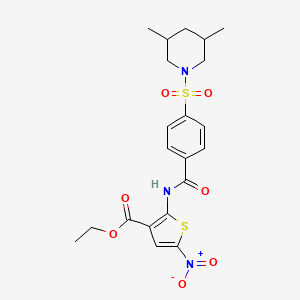
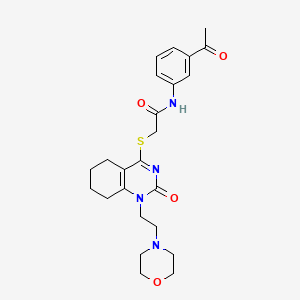
![(E)-2-cyano-3-(4-ethoxyanilino)-N-(2-methylphenyl)-3-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanylprop-2-enamide](/img/structure/B2990713.png)
![(2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2990714.png)
![N-methyl-2-(methylsulfanyl)-N-{[2-(piperidin-1-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2990715.png)
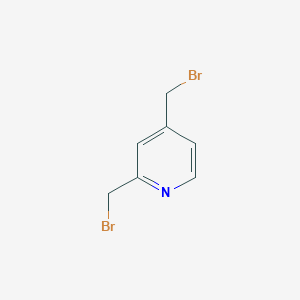
![7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2990720.png)

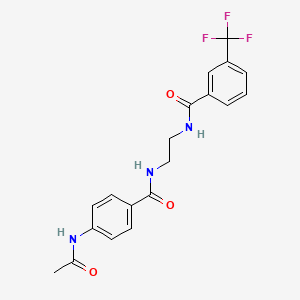
![N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2990723.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2990726.png)
![4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2990728.png)